Rupestonic acid is a naturally occurring sesquiterpene primarily found in Artemisia rupestris L., a traditional Chinese medicinal plant. [ [], [] ] This plant, known as Yizhihao in Chinese, is primarily found in the Xinjiang region of China and has been traditionally used to treat various ailments, including colds. [ [], [] ] Rupestonic acid is considered a characteristic compound of Artemisia rupestris L. and serves as a marker for quality control of the plant and its derived products. [ [], [] ] In scientific research, Rupestonic acid has gained attention primarily for its potential antiviral properties, particularly against influenza viruses. [ [], [], [] ]
The synthesis of rupestonic acid derivatives has been explored extensively. One notable method is the Davis oxidation, which has been utilized to create a series of new derivatives with enhanced antiviral properties against influenza viruses . Other synthetic approaches include chemical modifications that enhance the biological activity of the parent compound.
The synthesis typically involves the following steps:
Rupestonic acid features a complex molecular structure typical of sesquiterpenes, characterized by multiple rings and functional groups. Its three-dimensional conformation contributes to its biological activity.
Rupestonic acid can undergo various chemical reactions typical of sesquiterpenes, including:
The reactions often involve standard organic chemistry techniques such as refluxing with oxidizing agents or coupling reactions with other organic compounds to produce derivatives with specific biological activities .
Relevant analyses have confirmed these properties through various spectroscopic methods, including nuclear magnetic resonance and mass spectrometry.
Rupestonic acid has several applications in scientific research:
Rupestonic acid (chemical name: (5R,8R)-2-(3,8-dimethyl-2-oxo-1,2,4,5,6,7,8,8a-octahydroazulen-5-yl)acrylic acid) is a sesquiterpenoid compound primarily isolated from Artemisia rupestris L., a perennial herb endemic to Central Asia and Siberia. This plant belongs to the Asteraceae family and thrives in arid mountainous regions of Kazakhstan, Mongolia, and Northwestern China [6]. In Traditional Kazakh Medicine (TKM), Artemisia rupestris is classified as a "warming" plant and has been employed for centuries to treat gastrointestinal disorders, liver conditions, respiratory infections, and inflammatory diseases. The aerial parts (leaves and flowering tops) are harvested during the blooming period and prepared as aqueous decoctions or ethanol tinctures. These formulations were administered orally for influenza, bronchitis, and gastrointestinal inflammation, or topically for wound healing and skin infections . The plant’s Kazakh name "Dermene" reflects its historical use in detoxification and fever management.
Table 1: Traditional Applications of Artemisia rupestris in Central Asian Ethnopharmacology
Medical Condition | Preparation Method | Administration Route | Ethnopharmacological Region |
---|---|---|---|
Gastrointestinal diseases | Decoction of aerial parts | Oral | Kazakhstan, Mongolia |
Influenza and respiratory infections | Ethanol tincture | Oral/Inhalation | Siberia, Northwestern China |
Skin wounds and infections | Fresh leaf poultice | Topical | Kazakhstan |
Liver and gallbladder disorders | Hot water infusion | Oral | Mongolia |
Snake bites and detoxification | Crushed seeds with raisins | Oral | Kazakhstan |
The isolation of rupestonic acid was first reported in 2008 through bioactivity-guided fractionation of Artemisia rupestris extracts. Structural elucidation confirmed a unique azulene-derived skeleton with an α,β-unsaturated carboxylic acid moiety, later identified as the pharmacophore responsible for its antiviral activity [6]. Phytochemical studies indicate that rupestonic acid accumulates predominantly in the trichomes of leaves and flowers, with concentrations peaking during late summer. This seasonal variation aligns with traditional harvesting practices documented in TKM texts like "Shipagerlik Bayan" (15th century) .
The ethnomedicinal use of Artemisia rupestris for viral respiratory infections predates modern isolation techniques. Kazakh healers prescribed it during seasonal influenza outbreaks, attributing its efficacy to "heat-clearing" properties per TKM’s six-element theory . Scientific validation emerged in the early 2000s when rupestonic acid demonstrated selective inhibition of influenza B virus neuraminidase (IC₅₀: 38 μM), outperforming the reference drug ribavirin against strain B/Jiangshu/10/2003 [2] [6]. This activity was linked to the compound’s ability to block viral entry and replication by binding to hemagglutinin and neuraminidase surface proteins.
Concurrently, rupestonic acid exhibited dose-dependent anti-inflammatory effects in murine models. In vitro studies revealed suppression of proinflammatory cytokines (TNF-α, IL-6) and cyclooxygenase-2 (COX-2) in lipopolysaccharide-activated macrophages at 50–100 μM concentrations . These dual antiviral and anti-inflammatory properties mirror traditional reports of Artemisia rupestris alleviating both infection symptoms (fever, cough) and secondary inflammation (bronchial edema, myalgia). Notably, its mechanism differs from nonsteroidal anti-inflammatory drugs by targeting reactive oxygen species (ROS)-mediated NF-κB pathways, thereby reducing tissue damage during viral pneumonitis .
Rupestonic acid represents a privileged scaffold in antiviral drug development due to three key attributes:
Table 2: Comparative Anti-Influenza Activity of Rupestonic Acid Derivatives
Derivative | *IC₅₀ (μM) Against H1N1 | Target Strains | Improvement vs. Parent Compound |
---|---|---|---|
Rupestonic acid (parent) | 441.0 | A/PR/8/34 (H1N1) | Baseline |
Rupestonic acid L-ephedrine ester | 51.0 | A/PR/8/34 (H1N1) | 8.6-fold increase |
Rupestonic acid L-ephedrine complex | 441.0 | A/FM/1/47 (H1N1) | No improvement |
3-Deoxy rupestonic acid | 210.0 | Influenza A3 | 2.1-fold increase |
Rupestonic acid amide derivatives | 75.0–125.0 | Herpes simplex type 1/2 | Secondary activity observed |
*Oseltamivir reference IC₅₀: 0.032–0.085 μM [1] [6]
Recent drug discovery efforts focus on structural optimization to enhance potency. Semisynthetic modifications include:
These innovations position rupestonic acid as a lead compound for next-generation antivirals, particularly against oseltamivir-resistant strains. Current research explores its application in broad-spectrum formulations targeting emerging RNA viruses, leveraging its dual antiviral and immunomodulatory actions [1] [6].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3